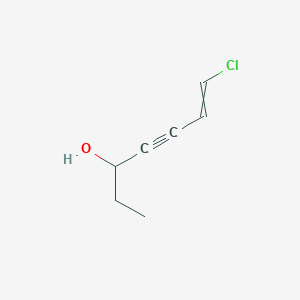
7-Chlorohept-6-en-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorohept-6-en-4-yn-3-ol is an organic compound characterized by the presence of a chlorine atom, an alkene, and an alkyne functional group within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorohept-6-en-4-yn-3-ol can be achieved through several methods. One common approach involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper (I) iodide and tetrabutylammonium bromide. This reaction typically requires equimolar amounts of copper (I) iodide and tetrabutylammonium bromide, along with 1.5 equivalents of potassium carbonate in dimethylacetamide . The reaction proceeds with high regio- and stereoselectivity, retaining the initial E configuration of the chlorovinyl fragment.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. Industrial production would likely involve optimizing the reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
7-Chlorohept-6-en-4-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
- **Reduction
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Propiedades
Número CAS |
114534-22-4 |
|---|---|
Fórmula molecular |
C7H9ClO |
Peso molecular |
144.60 g/mol |
Nombre IUPAC |
7-chlorohept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C7H9ClO/c1-2-7(9)5-3-4-6-8/h4,6-7,9H,2H2,1H3 |
Clave InChI |
GICSTXSPYBBMNX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#CC=CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


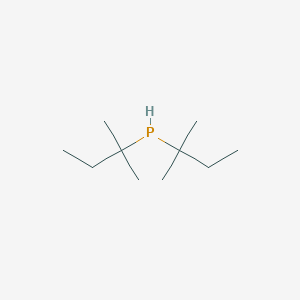
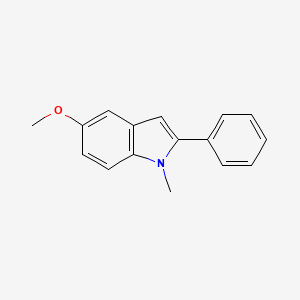

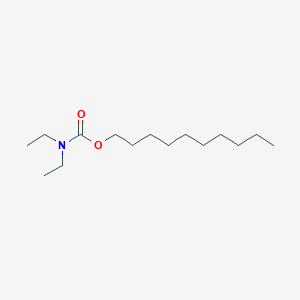
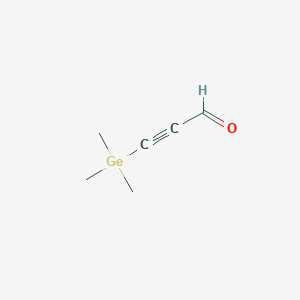
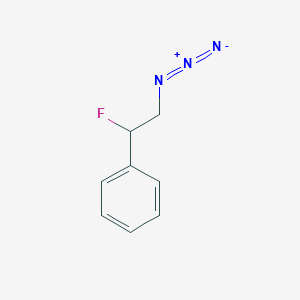
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
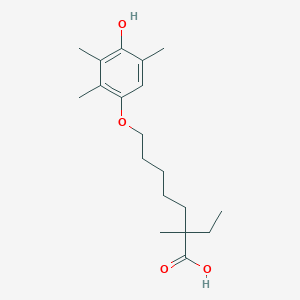
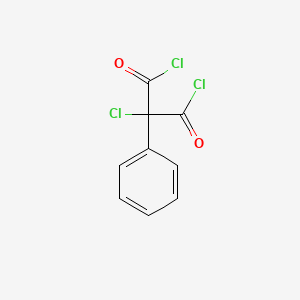

![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
